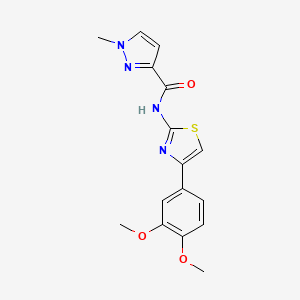

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-20-7-6-11(19-20)15(21)18-16-17-12(9-24-16)10-4-5-13(22-2)14(8-10)23-3/h4-9H,1-3H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGYLIYLIUINRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity, employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibits significant anticancer properties.

Case Studies

- MCF7 Cell Line Study :

- IC50 Value : 12.5 µM

- The study showed significant cytotoxicity against MCF7 cells, suggesting potential for therapeutic use in breast cancer treatment.

- Induction of Apoptosis :

- Research indicated that the compound could induce apoptosis through caspase activation pathways, further supporting its role as a potential anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Efficacy Against Pathogens

The compound has shown effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests have demonstrated that the compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies.

Case Studies

- Inflammatory Disease Models :

- In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.

- The results suggest its potential use in treating inflammatory diseases such as arthritis.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a common thiazole-carboxamide scaffold with several analogs, but differences in substituents lead to distinct physicochemical and biological profiles. Key comparisons are summarized below:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to dichlorophenyl (4d, 8) or nitro-substituted (8) analogs. This may reduce metabolic oxidation but increase solubility in polar solvents .

- Melting Points : Dichlorophenyl analogs (e.g., 4d) exhibit higher melting points (~215°C) due to stronger intermolecular interactions (halogen bonding), whereas methoxy groups likely lower melting points .

- The absence of a nitro group in the target may simplify purification.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, commonly referred to as DMPT, is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₆N₄O₃S

- Molecular Weight : 344.4 g/mol

- CAS Number : 1171673-83-8

The biological activity of DMPT is primarily attributed to its ability to interact with various molecular targets in cells. The thiazole and pyrazole moieties contribute to its pharmacological properties, facilitating interactions with enzymes and receptors involved in critical biological processes.

Key Mechanisms Include:

- Antitumor Activity : DMPT exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that DMPT possesses antibacterial and antifungal properties.

Biological Activity Overview

The following table summarizes the biological activities associated with DMPT based on recent studies:

1. Antitumor Activity

In a study evaluating the antitumor potential of DMPT, it was found that the compound significantly inhibited the growth of A549 lung cancer cells with an IC₅₀ value of approximately 49.85 μM. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.

2. Anti-inflammatory Effects

Research indicated that DMPT could reduce levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which DMPT may alleviate symptoms in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

3. Antimicrobial Properties

DMPT demonstrated notable activity against both Gram-positive and Gram-negative bacteria in preliminary assays. The compound's efficacy suggests potential applications in treating infections caused by resistant strains.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with heterocyclic core formation. Key steps include:

- Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrazole coupling : Amide bond formation between the thiazole intermediate and 1-methyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI/HOBt .

Optimization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.